molecular formula C18H16F3N3O2 B2625414 2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-76-0

2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2625414
CAS RN: 861206-76-0
M. Wt: 363.34
InChI Key: KLFDZQLTIGVNBL-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring . The presence of a trifluoromethyl group and a methoxybenzyl group suggests that this compound may have unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a compound .

Scientific Research Applications

Synthesis and Biological Activity Studies

  • Enzymatic Inhibition Properties : A study focused on the synthesis of novel heterocyclic compounds derived from a triazole starting compound, showing significant lipase and α-glucosidase inhibitory activities. This indicates potential applications in designing enzyme inhibitors for therapeutic purposes (Bekircan, Ülker, & Menteşe, 2015).

  • Molecular and Spectroscopic Analysis : Another investigation delved into the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted triazole compounds. The comprehensive study included experimental and theoretical (DFT calculations) approaches to understand the compounds' electronic properties, contributing to fields such as material science and molecular engineering (Beytur & Avinca, 2021).

  • Antimicrobial Activities : The synthesis of new 1,2,4-triazole derivatives was carried out, revealing some compounds with good to moderate activities against various microorganisms. Such findings are crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Theoretical and Computational Chemistry Studies

  • Quantum Chemical Calculations : Detailed quantum chemical analyses of triazole derivatives, including calculations of molecular properties such as HOMO-LUMO gap, dipole moments, and NMR chemical shifts, provide insights into their electronic structure and reactivity. These studies are pivotal for the rational design of molecules with desired properties for specific applications (Kotan & Yuksek, 2021).

  • Synthesis and Reaction Studies : Research into the synthesis and reactions of new triazole compounds, exploring their potential in creating more complex chemical entities. Such studies lay the groundwork for the development of novel compounds with applications ranging from pharmaceuticals to materials science (Hovsepyan, Dilanyan, Minasyan, & Melik-Ohanjanyan, 2014).

Future Directions

The future research directions would likely depend on the observed properties and potential applications of this compound. Given the wide range of biological activities exhibited by triazole derivatives, this compound could be a candidate for further medicinal chemistry research .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c1-12-22-23(11-13-6-8-16(26-2)9-7-13)17(25)24(12)15-5-3-4-14(10-15)18(19,20)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFDZQLTIGVNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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